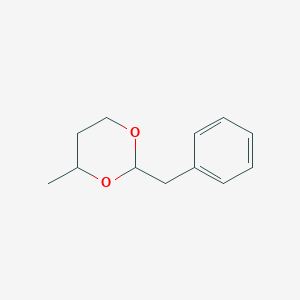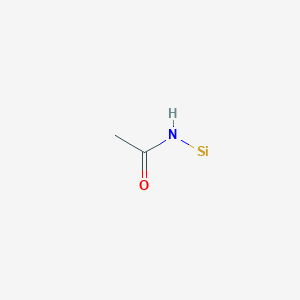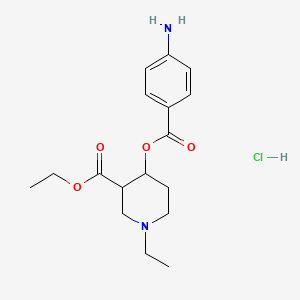
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethyl group and a carbethoxy group, as well as a p-aminobenzoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves a multi-step process. One common synthetic route includes the esterification of p-aminobenzoic acid with ethanol to form ethyl p-aminobenzoate. This intermediate is then reacted with 1-ethyl-4-piperidone in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学研究应用
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a local anesthetic or in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, as a potential local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals.
相似化合物的比较
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Tetracaine: A more potent local anesthetic with a similar structure to procaine.
Uniqueness
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of both carbethoxy and p-aminobenzoate groups
属性
CAS 编号 |
78219-20-2 |
|---|---|
分子式 |
C17H25ClN2O4 |
分子量 |
356.8 g/mol |
IUPAC 名称 |
ethyl 4-(4-aminobenzoyl)oxy-1-ethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-3-19-10-9-15(14(11-19)17(21)22-4-2)23-16(20)12-5-7-13(18)8-6-12;/h5-8,14-15H,3-4,9-11,18H2,1-2H3;1H |
InChI 键 |
ACEOOJIRHBJAFB-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(C(C1)C(=O)OCC)OC(=O)C2=CC=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


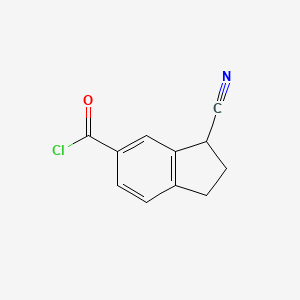
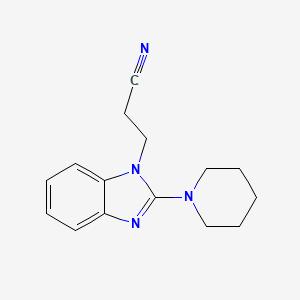
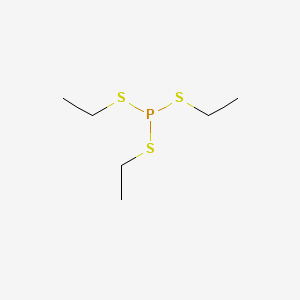
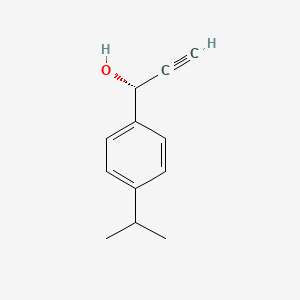
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)

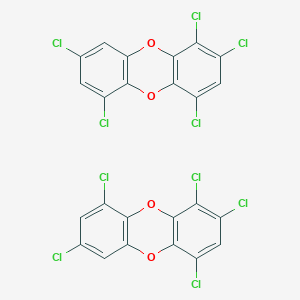
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
